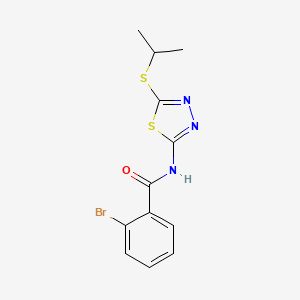

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at position 5 and a benzamide moiety bearing a bromine atom at the ortho position of the benzene ring. The molecular formula is C₁₆H₁₅BrN₃OS₂, with a molecular weight of 417.36 g/mol (estimated from analogous structures) . Key physicochemical properties include a predicted logP of ~4.0, indicative of moderate lipophilicity, and a polar surface area of ~46.6 Ų, reflecting hydrogen-bonding capacity due to the amide and thiadiazole functionalities .

Properties

IUPAC Name |

2-bromo-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS2/c1-7(2)18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOZQHQZBZJJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 5-(isopropylthio)-1,3,4-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper iodide (CuI), to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiadiazole ring and isopropylthio group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the thiadiazole ring and isopropylthio group.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Thiadiazole derivatives, including those similar to 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer models. The presence of the thiadiazole ring enhances the ability of these molecules to penetrate cellular membranes, facilitating their therapeutic effects .

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that thiadiazole derivatives can act as effective bactericides and fungicides. They disrupt microbial cell membranes and inhibit essential metabolic processes, making them suitable candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide has shown promise as a pesticide. Its structural characteristics allow it to target specific pests effectively while minimizing harm to beneficial organisms. The compound exhibits both insecticidal and fungicidal properties, making it valuable in integrated pest management strategies .

2. Soil Health Enhancement

The application of thiadiazole derivatives in agriculture can improve soil health by controlling soil-borne pathogens. This helps maintain crop yield and quality while reducing reliance on traditional chemical pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs vary in substituents on the thiadiazole ring (position 5) and the benzamide moiety (position 2). Key comparisons include:

*Estimated from structural analogs.

Key Observations:

- Substituent Effects on Lipophilicity: Bulky hydrophobic groups (e.g., 4-tert-butylbenzylthio ) increase logP compared to smaller substituents like phenyl . The isopropylthio group in the target compound balances moderate lipophilicity (logP ~4.0) with steric accessibility.

Biological Activity

2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a bromine atom, an isopropylthio group, and a thiadiazole ring. The synthesis typically involves a multi-step process starting with the bromination of benzamide to form 2-bromobenzamide, followed by its reaction with 5-(isopropylthio)-1,3,4-thiadiazole in the presence of suitable solvents and catalysts like dimethylformamide (DMF) and copper iodide (CuI) .

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. In particular, compounds similar to 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | TBD | Gram-positive & Gram-negative bacteria |

| Itraconazole | 47.5 | Fungal strains |

Anticancer Activity

The anticancer potential of this compound is notable. Studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from the thiadiazole framework have demonstrated IC50 values below 10 μM against breast cancer cells (MCF-7), indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 | TBD |

| Derivative 19 | MCF-7 | <10 |

| Derivative 6b | MCF-7 | <10 |

The biological activity of 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For example, it has been suggested that similar thiadiazole compounds can induce cell cycle arrest at the G2/M phase by inhibiting cyclin-dependent kinase 1 (CDK1), leading to increased apoptosis in cancer cells .

Case Studies

A recent study evaluated several thiadiazole derivatives for their anticancer properties. Among these, derivatives with the thiadiazole ring exhibited significant selectivity against cancer cells while sparing normal fibroblasts from toxicity. This selectivity indicates the potential for developing targeted therapies based on this compound's structure .

Q & A

Q. Basic Characterization Workflow

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate amide and thiadiazole moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 488.4 [M+H]⁺) .

- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths/angles and assess purity (>95% by Rfactor < 0.05) .

How can researchers design experiments to elucidate structure-activity relationships (SAR)?

Q. Advanced Methodological Approach

Systematic Substituent Variation :

- Replace the isopropylthio group with methylthio, phenylthio, or alkyl chains to assess steric/electronic effects .

- Modify the benzamide bromine position (e.g., 3-bromo vs. 4-bromo) to study halogen bonding interactions .

Biological Assays :

- Screen derivatives for IC50 values in cancer cell lines (e.g., MCF-7, HepG2) and compare with control compounds (e.g., doxorubicin) .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclin-dependent kinase 1 (CDK1) .

Q. Table 1: SAR Insights from Analogous Thiadiazoles

What strategies resolve contradictions in reported bioactivity data across studies?

Q. Advanced Data Reconciliation

- Purity Validation : Use HPLC (>95% purity) to rule out impurity-driven discrepancies .

- Assay Standardization : Compare results under identical conditions (e.g., cell line passage number, serum concentration) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

How does the isopropylthio group influence reactivity and bioactivity?

Q. Mechanistic Analysis

- Steric Effects : The bulky isopropyl group may hinder interactions with flat binding pockets (e.g., ATP-binding sites), reducing efficacy in some kinases .

- Electron Donation : The thioether sulfur enhances electron density on the thiadiazole ring, promoting redox-mediated apoptosis in cancer cells .

- Metabolic Stability : Isopropylthio improves resistance to cytochrome P450 oxidation compared to smaller thioethers .

What methodologies study the compound’s anticancer mechanism?

Q. Advanced Experimental Design

- Enzyme Inhibition Assays : Measure IC50 against purified CDK1/cyclin B using fluorescence-based ATPase assays .

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) in treated vs. untreated cells .

- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to confirm G2/M phase arrest .

How can crystallographic data validate structure and purity?

Q. Crystallography Workflow

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br, S) .

- Refinement (SHELXL) : Iteratively adjust thermal parameters and occupancy to achieve R1 < 0.05 .

- Validation : Compare experimental bond lengths (e.g., C-Br = 1.89 Å) with DFT-calculated values .

What approaches address solubility challenges in pharmacological testing?

Q. Formulation Strategies

- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate esters at the amide group for hydrolytic activation in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.